Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH
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Overview
Description
Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH: is a synthetic compound used primarily in peptide synthesis. Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-bis(t-butyloxycarbonyl)guanidino-D-phenylalanine . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH typically involves the following steps:
Fmoc Protection: The amino group of D-phenylalanine is protected using the Fmoc group.
Guanidination: The phenyl ring is modified to introduce the guanidino group, which is protected by bis(t-butyloxycarbonyl) groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using weak bases such as piperidine.
Substitution Reactions: The guanidino group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions can yield various derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs, particularly those targeting specific proteins or enzymes.
Industry:
Mechanism of Action
The primary mechanism of action of Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The guanidino group can interact with various molecular targets, including proteins and enzymes, through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Properties
IUPAC Name |
(2R)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEGZABLYKOZLG-MUUNZHRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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